An In-Depth Technical Guide to 5-(Bromomethyl)-1,3-dioxane: Synthesis, Reactivity, and Applications
An In-Depth Technical Guide to 5-(Bromomethyl)-1,3-dioxane: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the strategic use of functionalized heterocyclic building blocks is paramount. Among these, 5-(Bromomethyl)-1,3-dioxane, identified by its CAS number 61728-99-2 , emerges as a versatile, yet under-documented, reagent. This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and potential applications. We will explore the causality behind experimental choices, ensuring that the protocols described are not just a series of steps, but a self-validating system for reproducible and scalable results.
Compound Profile and Strategic Importance
5-(Bromomethyl)-1,3-dioxane is a six-membered heterocyclic compound featuring a 1,3-dioxane ring substituted at the 5-position with a bromomethyl group. This unique structural motif combines the stability and conformational rigidity of the dioxane ring with the reactive potential of a primary alkyl bromide. The 1,3-dioxane moiety often serves as a protecting group for 1,3-diols or as a conformational constraint in bioactive molecules, while the bromomethyl group is a versatile handle for introducing a variety of functionalities through nucleophilic substitution and organometallic reactions.[1]
The strategic importance of this molecule lies in its ability to act as a bifunctional scaffold. The dioxane ring can be a core structural element in a target molecule, while the bromomethyl group allows for the facile introduction of diverse side chains or linking moieties, making it a valuable tool in the synthesis of compound libraries for drug discovery.[2]
Table 1: Physicochemical Properties of 5-(Bromomethyl)-1,3-dioxane
| Property | Value | Source |
| CAS Number | 61728-99-2 | [Generic Supplier Data] |
| Molecular Formula | C₅H₉BrO₂ | [Generic Supplier Data] |
| Molecular Weight | 181.03 g/mol | [Generic Supplier Data] |
| Appearance | Colorless to pale yellow liquid (typical) | [General Chemical Knowledge] |
| Boiling Point | Not readily available; likely high due to polarity and molecular weight | [General Chemical Knowledge] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate) | [General Chemical Knowledge] |
Synthesis of 5-(Bromomethyl)-1,3-dioxane: A Practical Approach
While several synthetic routes can be envisioned, a practical and scalable approach involves the acetalization of a suitable 1,3-diol with a formaldehyde equivalent. A logical precursor is 2-(bromomethyl)-1,3-propanediol.
Proposed Synthetic Pathway
The most direct synthesis involves the reaction of 2-(bromomethyl)-1,3-propanediol with paraformaldehyde in the presence of an acid catalyst. This reaction forms the 1,3-dioxane ring.
Caption: Proposed synthesis of 5-(Bromomethyl)-1,3-dioxane.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methods for the formation of 1,3-dioxanes from 1,3-diols and aldehydes.[1]
Materials:
-
2-(bromomethyl)-1,3-propanediol
-
Paraformaldehyde
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2-(bromomethyl)-1,3-propanediol (1 equivalent), paraformaldehyde (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents).
-
Solvent Addition: Add a sufficient volume of toluene to suspend the reactants and fill the Dean-Stark trap.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude 5-(Bromomethyl)-1,3-dioxane can be purified by vacuum distillation or column chromatography on silica gel.
Causality of Experimental Choices:
-
Paraformaldehyde: A convenient source of formaldehyde, which is a gas at room temperature. Paraformaldehyde depolymerizes in situ under acidic conditions to provide monomeric formaldehyde for the reaction.[3]
-
p-Toluenesulfonic acid: A strong acid catalyst that is solid and easy to handle, facilitating the acetalization reaction.
-
Toluene and Dean-Stark Apparatus: Toluene forms an azeotrope with water, allowing for the efficient removal of water from the reaction mixture, thereby driving the equilibrium towards product formation.[1]
Key Reactions and Synthetic Utility
The reactivity of 5-(Bromomethyl)-1,3-dioxane is dominated by the bromomethyl group, which readily participates in nucleophilic substitution reactions. This makes it an excellent building block for introducing the 1,3-dioxane-5-methyl moiety into a wide range of molecules.
Nucleophilic Substitution Reactions
The primary bromide in 5-(Bromomethyl)-1,3-dioxane is an excellent electrophile for SN2 reactions with a variety of nucleophiles.
Caption: General scheme for nucleophilic substitution reactions.
3.1.1. Synthesis of 5-(Azidomethyl)-1,3-dioxane
The introduction of an azide group provides a versatile handle for further transformations, such as reduction to an amine or participation in "click" chemistry.
Protocol:
-
Dissolve 5-(Bromomethyl)-1,3-dioxane (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(azidomethyl)-1,3-dioxane.[4]
3.1.2. Williamson Ether Synthesis
Reaction with alkoxides or phenoxides provides a straightforward route to ethers.
Protocol:
-
In a flask under an inert atmosphere, dissolve the desired alcohol or phenol (1 equivalent) in a suitable anhydrous solvent (e.g., THF or DMF).
-
Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise at 0 °C to generate the alkoxide/phenoxide.
-
Once the deprotonation is complete, add a solution of 5-(Bromomethyl)-1,3-dioxane (1 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography.[5]
Formation of Grignard Reagents
The bromomethyl group can be converted into a Grignard reagent, transforming the electrophilic carbon into a nucleophilic one. This opens up possibilities for carbon-carbon bond formation with various electrophiles, such as aldehydes, ketones, and esters.[6]
Protocol for Grignard Reagent Formation (Caution: Highly moisture-sensitive):
-
Apparatus: Use oven-dried glassware assembled under an inert atmosphere (nitrogen or argon).
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in a flask and briefly heat under vacuum, then cool under an inert atmosphere. A small crystal of iodine can be added to initiate the reaction.
-
Reagent Addition: Add a solution of 5-(Bromomethyl)-1,3-dioxane (1 equivalent) in anhydrous diethyl ether or THF dropwise to the activated magnesium.
-
Initiation and Completion: The reaction may require gentle heating to initiate. Once started, the addition should be controlled to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed. The resulting solution of the Grignard reagent, (1,3-dioxan-5-ylmethyl)magnesium bromide, can be used directly in subsequent reactions.[7]
Characterization and Analytical Data
Proper characterization is crucial for confirming the identity and purity of 5-(Bromomethyl)-1,3-dioxane.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methylene protons of the bromomethyl group, the methine proton at the 5-position, and the methylene protons of the dioxane ring. The chemical shifts and coupling patterns will be characteristic of the dioxane chair conformation.[8] |
| ¹³C NMR | Resonances for the three distinct carbon environments in the molecule: the bromomethyl carbon, the methine carbon at the 5-position, and the equivalent methylene carbons of the dioxane ring.[9] |
| Mass Spectrometry | The molecular ion peak (M+) and a characteristic isotopic pattern for the presence of one bromine atom (M+ and M+2 peaks in approximately a 1:1 ratio). |
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
5-(Bromomethyl)-1,3-dioxane is a valuable synthetic building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of the bromomethyl group allow for the construction of a diverse array of more complex molecules. The 1,3-dioxane moiety provides a stable and conformationally defined core, making it an attractive scaffold for the design of novel bioactive compounds.
Further research into the reactivity of this compound, particularly in the context of stereoselective transformations and its incorporation into biologically active molecules, is warranted. As a Senior Application Scientist, I encourage the exploration of this versatile reagent in your research and development programs, with the confidence that its strategic application can unlock new avenues for chemical innovation.
References
-
Comptes Rendus de l'Académie des Sciences. (n.d.). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. [Link]
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Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]
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Wikipedia. (n.d.). Grignard reagent. [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
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MDPI. (n.d.). Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide. [Link]
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Wood and Fiber Science. (n.d.). DETERMINATION OF PARAFORMALDEHYDE REACTIVITY AND ITS RELATIONSHIP TO PRF RESIN GELATION. [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of .... [Link]
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MDPI. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. [Link]
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Chemistry LibreTexts. (2023, January 22). Grignard Reagents. [Link]
-
ResearchGate. (n.d.). 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. [Link]
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